
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C_{13}H_{14}N_{2}O_{1}S
- Molecular Weight: 250.33 g/mol
- SMILES Notation: C1CC(C2=C(C=C(S2)C=C1)N(C(=O)C3=CC=NO3)C)N
This structure features a cyclopropyl isoxazole moiety linked to a thiophene-pyrrolidine unit, which is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that derivatives with similar structural motifs can induce apoptosis in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 12e | A549 | 1.06 ± 0.16 | Induces apoptosis via G0/G1 phase arrest |
Compound 13e | MCF-7 | 1.23 ± 0.18 | Apoptotic pathway activation |
Compound 19e | HeLa | 2.73 ± 0.33 | c-Met kinase inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells .
Neuropharmacological Activity
In addition to anticancer properties, the compound may exhibit neuropharmacological effects. Research indicates that isoxazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. The specific interactions with serotonin and dopamine receptors are areas of ongoing investigation.
Case Studies
Case Study 1: Evaluation of Cytotoxicity
A study conducted on a series of isoxazole derivatives, including the target compound, evaluated their cytotoxic effects using the MTT assay. The results highlighted that compounds with a thiophene ring significantly enhanced cytotoxicity against tumor cell lines compared to their non-thiophene counterparts.
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that certain derivatives could trigger apoptotic pathways through caspase activation and mitochondrial dysfunction. These findings suggest that the compound may serve as a lead structure for developing more potent anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications at various positions on the isoxazole and pyrrolidine rings can significantly influence their potency and selectivity.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Addition of halogens | Increased cytotoxicity |
Alkyl substitutions | Enhanced receptor binding |
Aromatic ring size | Altered solubility and bioavailability |
These modifications can be strategically employed to enhance efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via condensation reactions between isoxazole and pyrrolidine precursors. A general approach involves refluxing intermediates in ethanol or DMF, followed by recrystallization (e.g., from ethanol/water mixtures) to isolate the product . For example, analogous heterocyclic methanones were synthesized by reacting ketones with amines under catalytic conditions, with polyvinyl pyridine enhancing reaction efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, including bond lengths and angles (e.g., monoclinic crystal systems with space group P21/c, as seen in similar thiophene-containing methanones) .
- NMR (¹H/¹³C) identifies substituent environments, particularly the cyclopropyl and thiophene protons.
- FT-IR confirms carbonyl (C=O) and aromatic stretching vibrations.
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What computational tools are used to predict electronic properties?
- Methodological Answer :
- Multiwfn analyzes wavefunctions to map electrostatic potential (ESP), electron localization function (ELF), and bond orders, aiding in understanding reactivity .
- DFT calculations (e.g., Gaussian or ORCA) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for insights into charge transfer and bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., bioactivity vs. predicted binding affinity)?
- Methodological Answer : Cross-validate results using:
- Docking studies (AutoDock, Schrödinger) to refine binding poses against target proteins.
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants .
Q. What strategies optimize synthetic yield and purity for complex heterocyclic methanones?
- Methodological Answer :
- Catalytic optimization : Screen catalysts (e.g., Pd/C, polyvinyl pyridine) to enhance regioselectivity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for challenging separations .
Q. How does the thiophene-pyrrolidine moiety influence electronic properties?
- Methodological Answer :
- Topological analysis (Multiwfn) quantifies electron density (ρ) and Laplacian (∇²ρ) at bond critical points, revealing charge delocalization from the thiophene sulfur to the methanone carbonyl .
- NBO analysis identifies hyperconjugative interactions (e.g., LP(S) → σ*(C=O)) that stabilize the structure .
Q. What experimental design considerations are critical for crystallographic studies?
- Methodological Answer :
- Sample preparation : Ensure high purity (>99%) to avoid twinning. Use slow evaporation (e.g., CHCl₃/hexane) for crystal growth .
- Data collection : Employ synchrotron radiation for high-resolution data, especially with small crystals (<0.1 mm).
- Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-8-13(19-16-12)10-3-4-10)17-6-5-11(9-17)14-2-1-7-20-14/h1-2,7-8,10-11H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXVTMMFATQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.